6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
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Overview
Description
6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be achieved through various methods. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide in methanol, followed by the addition of aqueous potassium carbonate .
Chemical Reactions Analysis
6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to a decrease in the expression of target genes involved in inflammation and immune response . As an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, which are involved in various cellular processes such as cell proliferation and differentiation .
Comparison with Similar Compounds
6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be compared with other similar compounds, such as:
5-methyl-7-hydroxy-1,3,4-triazaindolizine: This compound has a similar triazolopyrimidine structure but with different substituents.
2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one: This compound is a close structural analogue and serves as an effector for A2a adenosine receptors.
The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H5N6O3- |
---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C10H6N6O3/c17-9-7(16(18)19)5-12-10-13-8(14-15(9)10)6-1-3-11-4-2-6/h1-5,17H/p-1 |
InChI Key |
MPPPRRWXGHDUGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=C(C=NC3=N2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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